molecular formula C16H12F4N2O3 B2882709 N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide CAS No. 338413-81-3

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide

Cat. No. B2882709
CAS RN: 338413-81-3
M. Wt: 356.277
InChI Key: GUTQZKVUMCVDSF-UHFFFAOYSA-N
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Description

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential uses as an anticancer agent.

Scientific Research Applications

Novel Insecticides and Pest Management

  • Flubendiamide is highlighted for its novel chemical structure and insecticidal activity, particularly against lepidopterous pests. Its unique structure and mode of action make it a candidate for integrated pest management programs, providing a new approach to controlling resistant strains of pests without harming non-target organisms (Tohnishi et al., 2005).

Chemical Synthesis and Crystal Structure Analysis

  • Research into the synthesis and crystal structure of diflunisal carboxamides, derived from anti-inflammatory drugs, demonstrates the application of similar compounds in drug design and development. This work focuses on the crystallography of compounds for understanding molecular interactions and designing more effective therapeutics (Zhong et al., 2010).

Advancements in Organic Synthesis

  • A study on the efficiency of OxymaPure/DIC in synthesizing α-ketoamide derivatives showcases the compound's role in improving synthesis methods. This research is pivotal for the pharmaceutical industry, where yield and purity are crucial for the development of new drugs (El‐Faham et al., 2013).

Photodegradation Studies

  • The photodegradation of urethane model systems provides insights into the stability and degradation pathways of chemicals under UV light. This has implications for materials science, where understanding the durability of materials under environmental conditions is essential (Beachell & Chang, 1972).

Trifluoromethyl Heterocycles Synthesis

  • The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a wide range of trifluoromethyl heterocycles indicates the potential for the compound to be used in developing new organic compounds. Such research can lead to novel drugs and materials with unique properties (Honey et al., 2012).

properties

IUPAC Name

N-[2-[(2,6-difluorobenzoyl)amino]oxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O3/c17-9-3-1-4-10(18)13(9)15(23)21-7-8-25-22-16(24)14-11(19)5-2-6-12(14)20/h1-6H,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTQZKVUMCVDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCONC(=O)C2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide

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